2-(1,3-Benzodioxol-5-yl)-imidazo(2,1-a)isoquinoline
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-imidazo(2,1-a)isoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system combining an imidazoisoquinoline core with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-imidazo(2,1-a)isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,3-benzodioxole with imidazoisoquinoline derivatives in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are often employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-imidazo(2,1-a)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-imidazo(2,1-a)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-imidazo(2,1-a)isoquinoline involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Benzodioxol-5-yl)-2,3-dihydroimidazo[2,1-a]isoquinoline
- Benzo[d][1,3]dioxol-5-ylboronic acid
Uniqueness
2-(1,3-Benzodioxol-5-yl)-imidazo(2,1-a)isoquinoline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research.
Properties
CAS No. |
87773-08-8 |
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Molecular Formula |
C18H12N2O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)imidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C18H12N2O2/c1-2-4-14-12(3-1)7-8-20-10-15(19-18(14)20)13-5-6-16-17(9-13)22-11-21-16/h1-10H,11H2 |
InChI Key |
PRDUBDNSZLVIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C=CC5=CC=CC=C5C4=N3 |
Origin of Product |
United States |
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